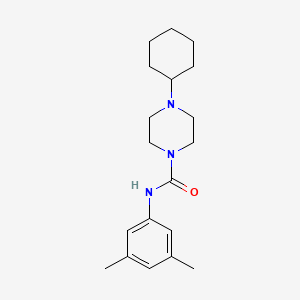
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. Additionally, we will explore future directions for CPP research.
Mechanism of Action
The exact mechanism of action of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. The activation of these receptors is thought to contribute to the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been found to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been found to reduce the release of glutamate, which may contribute to its potential use in the treatment of neuropathic pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity at the sigma-1 receptor. This allows for precise modulation of the receptor activity, which may be useful in studying the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using this compound is its poor solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide research. One area of interest is the potential use of this compound in the treatment of neuropathic pain and inflammation. Further studies are needed to elucidate the exact mechanisms underlying its effects and to determine its potential clinical applications. Additionally, the role of this compound in the treatment of drug addiction is an area of active research. Future studies may explore the potential use of this compound in combination with other drugs or behavioral therapies for the treatment of addiction. Finally, the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia, warrants further investigation.
Synthesis Methods
The synthesis of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 3,5-dimethylphenylpiperazine with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and anhydrous dichloromethane as a solvent. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and inflammation.
Properties
IUPAC Name |
4-cyclohexyl-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h12-14,18H,3-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYSLGUGVOLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5408617.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(propyl)amino]methyl}piperidin-2-one](/img/structure/B5408627.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5408634.png)
![2-(4-fluorophenyl)-4-{3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5408637.png)
![N-(3-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5408648.png)
![[1,1-dimethyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5408654.png)
![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5408659.png)
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitro-N-phenylbenzenecarboximidamide](/img/structure/B5408669.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)
![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)
